1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, the synthesis of some new (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones directly linked to either pyrazole, pyrazoline, pyrazolidine counterparts, or to substituted thio and hydrazono functionalities is described .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Characterization
1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a compound that has been synthesized and characterized as part of the broader study of pyrazole and imidazole derivatives. These compounds, including variations with furan-2-yl groups, have been synthesized using methods such as the Mannich base method and have been confirmed through various analytical techniques including IR, 1H NMR, 13C NMR, Mass, and elemental analysis. The synthesis processes often involve cyclization reactions and the use of specific reagents to introduce the desired functional groups (Idhayadhulla, Kumar, & Abdul, 2012; Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Antimicrobial Activity
Various synthesized derivatives containing the this compound structure have been evaluated for their antimicrobial properties. The antimicrobial activity assessments have shown that some of these compounds exhibit promising effects against a range of Gram-positive and Gram-negative bacteria and fungi. These findings suggest potential applications of these compounds in developing new antimicrobial agents (El-Wahab et al., 2011; Kumaraswamy et al., 2008).
Anticancer and Antitumor Activities
Compounds incorporating the this compound framework have also been assessed for their potential anticancer and antitumor activities. Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7, suggesting their utility as leads in the development of anticancer therapies. These studies highlight the versatility and potential therapeutic value of these compounds in oncology (Zaki, Al-Gendey, & Abdelhamid, 2018).
Heterocyclic Chemistry and Functionalization
The this compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These compounds have been utilized in the synthesis of novel heterocycles through reactions such as cyclization and functionalization, further expanding the chemical space and potential applications of these molecules in medicinal chemistry and drug design (Mostafa & Nada, 2015; Zlatoidský, Martinelli, Svensson, & Pruvost, 2019).
Future Directions
The future directions for “1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its biological activities and potential applications in drug development. As imidazole is an important synthon in the development of new drugs , there could be potential for “this compound” in this area.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with their targets can vary widely depending on the exact structure of the compound.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
1-ethyl-6-(furan-2-yl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-13-5-6-14-11(13)8-9(12-14)10-4-3-7-15-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERIGWQOSKBHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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